5-([1,1'-Biphenyl]-4-yl)-1,2,4-triazin-3-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H12N4 |
|---|---|
Molecular Weight |
248.28 g/mol |
IUPAC Name |
5-(4-phenylphenyl)-1,2,4-triazin-3-amine |
InChI |
InChI=1S/C15H12N4/c16-15-18-14(10-17-19-15)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-10H,(H2,16,18,19) |
InChI Key |
PZNGIJZDYZFPBT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CN=NC(=N3)N |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation Approaches for Triazine Core Formation
The 1,2,4-triazine ring serves as the structural backbone of this compound. Cyclocondensation reactions between amidine precursors and carbonyl-containing substrates represent a foundational strategy. For instance, reacting 4-biphenylcarboximidamide with cyanamide derivatives under acidic conditions yields the triazine core . A typical procedure involves refluxing equimolar amounts of the amidine and cyanamide in ethanol with catalytic hydrochloric acid for 12–24 hours, achieving yields of 68–72% .
Key variables influencing this method include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 78–85°C (ethanol reflux) | <5% variation |
| Reaction Time | 18–22 hours | Peak at 20 hours |
| Acid Catalyst | HCl (0.1–0.5 M) | Higher conc. accelerates reaction |
Substituting ethanol with dimethylformamide (DMF) enables higher temperatures (120–130°C) and reduces reaction times to 8–10 hours, though purification complexity increases due to side product formation .
Suzuki-Miyaura Cross-Coupling for Biphenyl Functionalization
Introducing the [1,1'-biphenyl]-4-yl moiety frequently employs palladium-catalyzed cross-coupling. A two-step sequence first synthesizes 5-bromo-1,2,4-triazin-3-amine, followed by coupling with 4-biphenylboronic acid:
Step 1: Bromination
Treatment of 1,2,4-triazin-3-amine with N-bromosuccinimide (NBS) in acetonitrile at 0–5°C for 4 hours provides the 5-bromo derivative in 85% yield .
Step 2: Coupling
This protocol achieves 78–82% coupling efficiency, with residual palladium content <5 ppm after activated charcoal treatment . Comparative data for alternative catalysts:
| Catalyst | Ligand | Yield | Pd Residual |
|---|---|---|---|
| Pd(OAc)₂ | SPhos | 76% | 12 ppm |
| PdCl₂(dppf) | XPhos | 81% | 7 ppm |
| Pd(Amphos)Cl₂ | None | 68% | 3 ppm |
Reductive Amination Strategies
Hydrogenation methods prove essential for introducing the primary amine group while preserving the triazine ring. Experimental data from analogous syntheses reveal optimal conditions using ruthenium catalysts :
This system achieves 94% conversion with enantiomeric excess >99% when applied to chiral intermediates . Contrasting with rhodium-based systems:
| Metal | Ligand | Conversion | ee |
|---|---|---|---|
| Ru | Mandyphos | 94% | >99% |
| Rh | (R)-BINAP | 88% | 95% |
| Ir | Pyridinyl-oxazoline | 76% | 82% |
Solid-Phase Synthesis for Scalable Production
Recent advances adapt solid-supported methodologies to improve purity and throughput. Functionalized Wang resin anchors the triazine precursor through a acid-labile linker:
This approach reduces purification demands compared to solution-phase methods, though scale limitations persist for batch sizes >5 kg .
Continuous Flow Optimization
Microreactor systems enhance reaction control for critical steps:
| Step | Residence Time | Temperature | Yield Improvement |
|---|---|---|---|
| Bromination | 8 minutes | 5°C | +12% vs batch |
| Suzuki Coupling | 22 minutes | 85°C | +9% vs batch |
| Hydrogenation | 45 minutes | 65°C | +15% vs batch |
A fully integrated flow system combining these steps achieves 73% overall yield at 500 g/day throughput, demonstrating superior efficiency to batch processing .
Scientific Research Applications
Pharmaceutical Applications
Anticancer Activity : Preliminary studies suggest that 5-([1,1'-Biphenyl]-4-yl)-1,2,4-triazin-3-amine exhibits promising anticancer properties. Research indicates that similar compounds can interact with DNA and proteins, which may lead to the development of novel anticancer agents. For instance, molecular docking studies have shown that derivatives of triazine compounds can effectively bind to cancer cell lines such as MDA-MB-231 (breast cancer) and LNCaP (prostate carcinoma) .
Mechanism of Action : The mechanism by which these compounds exert their anticancer effects often involves inducing apoptosis in cancer cells. Studies have demonstrated that certain triazine derivatives can increase the number of apoptotic cells in treated cultures .
Material Science Applications
Photovoltaic Materials : The unique electronic properties of triazine derivatives make them suitable candidates for use in organic photovoltaic cells. Their ability to form stable charge-transfer complexes can enhance the efficiency of solar energy conversion .
Sensors : The compound's structural features allow it to be utilized in the development of chemical sensors. Its interaction with specific analytes can lead to changes in fluorescence or conductivity, making it valuable for environmental monitoring .
Case Study 1: Anticancer Efficacy
A study conducted on a series of triazine derivatives demonstrated that compounds structurally related to this compound exhibited significant cytotoxicity against various cancer cell lines. The results indicated IC50 values below 100 μM for several derivatives when tested against HCT-116 and HeLa cells .
Case Study 2: Material Science Innovations
Research into the application of triazine derivatives in photovoltaic systems showed that integrating these compounds into polymer matrices improved charge mobility and overall efficiency by up to 30% compared to traditional materials .
Mechanism of Action
The mechanism of action of 5-([1,1’-Biphenyl]-4-yl)-1,2,4-triazin-3-amine involves its interaction with specific molecular targets. The biphenyl group can intercalate into DNA, disrupting its structure and function. The triazine ring can interact with enzymes, inhibiting their activity. These interactions lead to various biological effects, including cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural features of 5-([1,1'-Biphenyl]-4-yl)-1,2,4-triazin-3-amine and its analogs:
Physicochemical Properties
- Melting Points : The isoxazole analog (3-{[1,1'-Biphenyl]-4-yl}-1,2-oxazol-5-amine) exhibits a melting point of 201–203°C , suggesting that the triazine core in the target compound may have a comparable or higher melting point due to stronger intermolecular interactions.
- Lipophilicity : The tert-butylphenyl-substituted triazole (5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-amine) has higher lipophilicity than the biphenyl-triazine derivative, which may influence membrane permeability in biological contexts .
- Electronic Effects : The dimethoxyphenyl-substituted triazine (5-(3,4-Dimethoxyphenyl)-1,2,4-triazin-3-amine) introduces electron-donating methoxy groups, likely increasing electron density in the aromatic system compared to the electron-withdrawing triazine core .
Biological Activity
5-([1,1'-Biphenyl]-4-yl)-1,2,4-triazin-3-amine is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews its biological activity based on recent research findings, case studies, and synthesized data.
- Molecular Formula : C15H12N4
- Molecular Weight : 252.28 g/mol
- CAS Number : 1357171-62-0
Research indicates that compounds within the triazine family, including this compound, exhibit significant inhibitory effects on pyruvate dehydrogenase kinases (PDKs), which are critical in regulating cellular metabolism and are often dysregulated in cancer cells. The compound has shown selective inhibition against PDK1 and PDK4 isoforms.
Enzyme Inhibition Studies
A study assessed the inhibitory activity of various triazine derivatives against PDK isoforms using a chemioluminescent assay. The results demonstrated that several derivatives significantly inhibited PDK1 with IC50 values ranging from 0.01 to 0.1 µM, outperforming established inhibitors like dichloroacetate (DCA) and dichloroacetate (DAP) .
| Compound | IC50 (µM) ± S.D. for PDK1 |
|---|---|
| 5i | 0.06 ± 0.02 |
| 5k | 0.01 ± 0.003 |
| 5l | 0.03 ± 0.004 |
| 5w | 0.10 ± 0.04 |
| DCA | >100 |
| DAP | >100 |
Cytotoxicity and Anticancer Activity
In vitro studies have evaluated the cytotoxic effects of triazine derivatives on various cancer cell lines. The compound's ability to induce cell death was assessed through MTT assays after exposure to light activation or in dark conditions. Notably, compounds demonstrated significant cytotoxicity upon photoexcitation, indicating potential applications in photodynamic therapy .
Structure-Activity Relationship (SAR)
The presence of specific functional groups within the triazine structure influences its biological activity. For instance, the incorporation of methoxyl groups and halogens at strategic positions has been linked to enhanced enzyme inhibitory activity and cytotoxicity against cancer cells .
Case Studies
Several case studies highlight the efficacy of triazine derivatives in preclinical models:
- Study on PDK Inhibition : A series of triazine derivatives were synthesized and tested for their ability to inhibit PDKs in human cancer cell lines. Compounds exhibiting high selectivity for PDK1 were identified as promising candidates for further development .
- Photodynamic Therapy Applications : Research indicated that certain derivatives could effectively induce apoptosis in tumor cells when subjected to light activation, suggesting their utility as agents in targeted cancer therapies .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 5-([1,1'-Biphenyl]-4-yl)-1,2,4-triazin-3-amine, and how do reaction conditions influence yield?
- The compound can be synthesized via cyclocondensation of biphenyl-substituted precursors with hydrazine derivatives. Key steps include controlling stoichiometry (e.g., 1:1 molar ratio of nitrile and hydrazine) and using catalysts like acetic acid under reflux (80–100°C) . Solvent choice (e.g., ethanol or DMF) impacts reaction efficiency; polar aprotic solvents may reduce byproduct formation . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating high-purity product (>95%) .
Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?
- NMR : ¹H and ¹³C NMR confirm aromatic proton environments and triazine ring substitution patterns. For example, the biphenyl group shows distinct splitting in aromatic regions (δ 7.2–8.1 ppm) .
- X-ray crystallography : Resolves bond angles and packing structures. Related triazine derivatives exhibit planar triazine rings with dihedral angles <10° relative to the biphenyl moiety, influencing π-π stacking .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 300.1234 for C₁₅H₁₃N₅) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Use PPE (gloves, lab coat, goggles) to avoid inhalation or skin contact. Waste must be segregated in labeled containers and disposed via certified hazardous waste services due to potential environmental toxicity . Stability tests indicate sensitivity to light; store in amber vials at −20°C under inert gas (argon) .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the compound’s reactivity and binding interactions in biological systems?
- Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) optimize geometry and calculate frontier molecular orbitals. HOMO-LUMO gaps (~4.5 eV) suggest moderate electrophilicity, supporting potential as a kinase inhibitor . Molecular docking (AutoDock Vina) against targets like EGFR shows binding affinity (ΔG ≈ −8.2 kcal/mol) via hydrogen bonding with triazine-NH₂ and hydrophobic interactions with biphenyl groups .
Q. What strategies resolve contradictions in bioactivity data across different studies?
- Discrepancies in antimicrobial IC₅₀ values (e.g., 2–50 μM) may arise from assay conditions (e.g., bacterial strain variability, nutrient media). Standardize protocols using CLSI guidelines and include positive controls (e.g., ciprofloxacin) . Cross-validate results with orthogonal assays (e.g., time-kill curves vs. microdilution) .
Q. How does structural modification of the triazine ring affect biological activity?
- Substituting the triazine C3-amino group with methyl or halogen alters solubility and target affinity. For example, replacing NH₂ with Cl increases logP by 0.8 units, enhancing blood-brain barrier penetration but reducing aqueous solubility . SAR studies show that biphenyl substitution at C5 is critical for maintaining anti-inflammatory activity (COX-2 inhibition >70% at 10 μM) .
Q. What experimental designs are optimal for studying environmental stability and degradation pathways?
- Use OECD 301B (Ready Biodegradability Test) to assess aerobic degradation in soil/water systems. LC-MS/MS identifies metabolites (e.g., hydroxylated biphenyl derivatives) . Accelerated stability studies (40°C/75% RH for 6 months) reveal hydrolytic degradation of the triazine ring under acidic conditions (pH <3) .
Data Analysis and Methodological Challenges
Q. How can researchers address low reproducibility in synthetic yields?
- Conduct Design of Experiments (DoE) to optimize variables (temperature, solvent, catalyst load). For example, a 2³ factorial design identified temperature (p < 0.01) as the most significant factor in yield variation (45–82%) . Use in-situ FTIR to monitor reaction progress and detect intermediate formation .
Q. What analytical techniques differentiate polymorphic forms of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
